2',3'-O-Isopropylidene-5-chlorouridine
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Overview
Description
2’,3’-O-Isopropylidene-5-chlorouridine is a chemical compound with the molecular formula C12H15ClN2O6 and a molecular weight of 318.71. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the hydrogen at the 5 position of the uracil ring is substituted with a chlorine atom .
Mechanism of Action
Target of Action
It is often the case that such compounds target specific enzymes or receptors in the body, altering their function and leading to a therapeutic effect .
Mode of Action
It is known that such compounds typically interact with their targets by binding to them, thereby modifying their activity .
Biochemical Pathways
It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Such compounds typically exert their effects at the molecular and cellular level, leading to changes in cellular function or signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-Isopropylidene-5-chlorouridine typically involves the protection of uridine with an isopropylidene group followed by chlorination at the 5 position. The reaction conditions often include the use of acetone for the protection step and a chlorinating agent such as thionyl chloride or phosphorus oxychloride for the chlorination step .
Industrial Production Methods
Industrial production methods for 2’,3’-O-Isopropylidene-5-chlorouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and chlorination steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-Isopropylidene-5-chlorouridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5 position can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to remove the isopropylidene group.
Major Products Formed
Substitution Reactions: The major products are derivatives of 2’,3’-O-Isopropylidene-5-chlorouridine with different substituents at the 5 position.
Deprotection Reactions: The major product is 5-chlorouridine.
Scientific Research Applications
2’,3’-O-Isopropylidene-5-chlorouridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the production of nucleoside-based pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chlorouridine: Lacks the isopropylidene protection at the 2’ and 3’ positions.
2’,3’-O-Isopropylidene-uridine: Lacks the chlorine substitution at the 5 position.
5-Bromouridine: Similar structure but with a bromine atom instead of chlorine at the 5 position.
Uniqueness
2’,3’-O-Isopropylidene-5-chlorouridine is unique due to the combination of the isopropylidene protection and the chlorine substitution, which confer specific chemical properties and biological activities that are distinct from its analogs .
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJIGLBUSHTJI-FDDDBJFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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